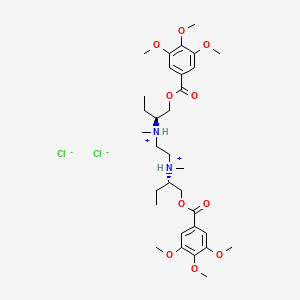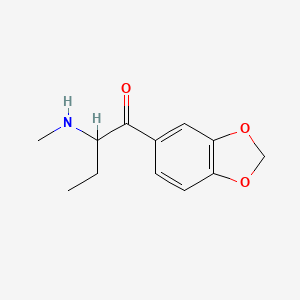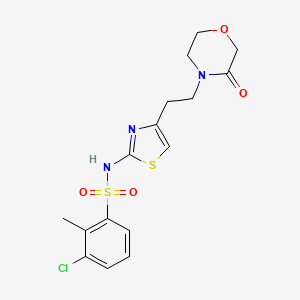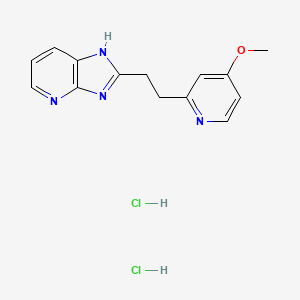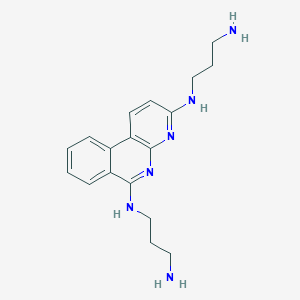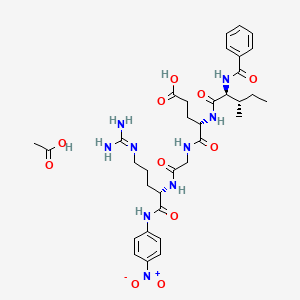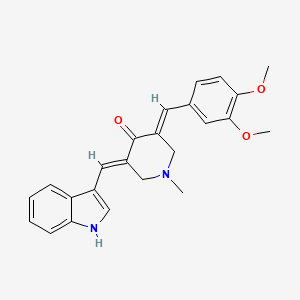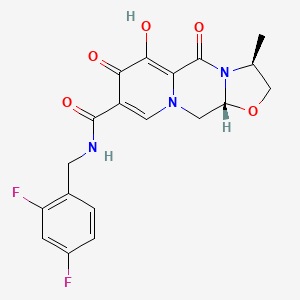![molecular formula C19H27NO5 B606511 Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate CAS No. 1639358-50-1](/img/structure/B606511.png)
Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBB3001 is a selective lysine-specific histone demethylase LSD1 inhibitor.
Aplicaciones Científicas De Investigación
Generation and Reactions
Research has shown that tert-butyl and related compounds can be lithiated and react with various electrophiles, leading to the formation of substituted esters and cyclopropanemethanols. For example, Häner, Maetzke, and Seebach (1986) demonstrated the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates, highlighting their potential in synthesizing alpha-substituted esters and related compounds (Häner, Maetzke, & Seebach, 1986).
Solvolysis Rates
Studies by Brown and Peters (1973) on the solvolysis rates of tert-butyl derivatives like 2-methyl-, 2-tert-butyl-, and 2-cyclopropyl-2-propyl p-nitrobenzoates have contributed significantly to understanding the factors influencing the stabilities of carbonium ions and electronic distributions in such ions (Brown & Peters, 1973).
Activation of Carboxylic Acids
Basel and Hassner (2002) researched the activation of carboxylic acids using tert-butyl carbonates. Their findings include the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines (Basel & Hassner, 2002).
Phase Behavior Study
The phase behavior of tert-butyl compounds under varying pressure and temperature conditions has been studied by Reuter et al. (1997). These studies help in understanding the thermodynamic properties and phase transitions of tert-butyl derivatives (Reuter, Büsing, Tamarit, & Würflinger, 1997).
Synthesis of Aminocarbonates
Harris and Wilson (1983) developed tert-butyl aminocarbonate, a compound that can rapidly acylate amines in both organic and aqueous solutions. This compound offers new possibilities in the field of organic synthesis and has potential applications in the synthesis of amino acids and peptides (Harris & Wilson, 1983).
Oxazinanones Synthesis
McElroy, Aricò, and Tundo (2012) described a green synthesis method for 1,3-oxazinan-2-ones from amines and 1,3-diols using dialkyl carbonates like tert-butyl methyl carbonate. This method is important for the synthesis of heterocyclic compounds (McElroy, Aricò, & Tundo, 2012).
Propiedades
Número CAS |
1639358-50-1 |
|---|---|
Fórmula molecular |
C19H27NO5 |
Peso molecular |
349.427 |
Nombre IUPAC |
tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-15-11-14(15)12-7-9-13(10-8-12)23-17(22)25-19(4,5)6/h7-10,14-15H,11H2,1-6H3,(H,20,21) |
Clave InChI |
VVFYDJJSFHIMKO-LSDHHAIUSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)OC(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CBB3001; CBB 3001; CBB-3001 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


